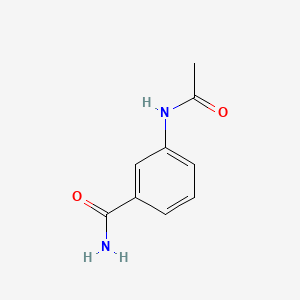

3-Acetamidobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetamidobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSMXWYXNULTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206951 | |

| Record name | 3-Acetamidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58202-87-2 | |

| Record name | 3-Acetamidobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058202872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC381075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Acetamidobenzamide

Diverse Synthetic Pathways to 3-Acetamidobenzamide and Related Benzamides

The synthesis of benzamides, including this compound, is a cornerstone of organic and medicinal chemistry due to their prevalence in biologically active compounds. researchgate.netnih.gov Methodologies for their preparation have evolved from classical approaches to more sophisticated and efficient modern techniques.

Classical methods for forming the amide bond typically involve the reaction of a carboxylic acid or its more reactive derivatives (such as acyl chlorides or anhydrides) with an amine. researchgate.net For instance, this compound can be conceptually synthesized from 3-acetamidobenzoic acid. Activating agents like thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia. nih.gov

Modern synthetic chemistry offers a variety of more direct and milder methods for benzamide (B126) synthesis. These often employ coupling reagents that facilitate the reaction between a carboxylic acid and an amine under milder conditions, minimizing the need for harsh reagents. researchgate.net Oxidative amidation represents another modern approach, where precursors like benzylamines can be converted to benzamides. researchgate.net

A common route to this compound involves the acetylation of its corresponding amine precursor, 3-aminobenzamide (B1265367). This reaction is typically straightforward, using reagents like acetic anhydride (B1165640) or acetyl chloride. Conversely, a synthetic pathway could start with 3-aminoacetophenone, which undergoes a reaction with methyl trifluoroacetate (B77799) to form 3-trifluoroacetamidoacetophenone, showcasing the reactivity of the amino group. researchgate.net

Table 1: Comparison of Benzamide Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical (Acyl Chloride) | Carboxylic Acid, Thionyl Chloride, Amine/Ammonia | Often requires heating, may not be suitable for sensitive substrates | High-yielding, uses readily available reagents | Harsh conditions, generation of acidic byproducts |

| Modern (Coupling Agents) | Carboxylic Acid, Amine, Coupling Reagents (e.g., HATU, DCC) | Mild, room temperature | High yields, good functional group tolerance, fewer side reactions | Cost of coupling reagents, stoichiometric waste |

| Modern (Oxidative Amidation) | Aldehydes, Amines, Oxidant | Varies (e.g., metal catalysts, iodine-based systems) | Atom-economical, uses different starting materials | May require specific catalysts, optimization can be complex |

The introduction of substituents onto the benzamide ring is governed by the electronic properties of the existing groups. In this compound, the ring is influenced by two key functional groups: the meta-directing carboxamide group (-CONH₂) and the ortho, para-directing acetamido group (-NHCOCH₃). The interplay between these groups dictates the regioselectivity of further electrophilic aromatic substitution reactions.

Directed ortho-metalation (DoM) is a powerful strategy for achieving substitution at the position adjacent to a directing group. scirp.org For secondary benzamides, metalation with strong bases like sec-butyllithium (B1581126) tends to occur at the C2 position (ortho to the amide) due to a process called complex-induced proximity effect (CIPE). scirp.org However, for tertiary benzamides, this effect can be altered, leading to substitution at other positions. scirp.org Transition metal-catalyzed C-H activation has also emerged as a key tool. Catalysts based on palladium, rhodium, or cobalt can direct the functionalization of C-H bonds at the ortho position relative to the amide directing group. rsc.orgacs.org For instance, palladium(II) catalysts have been used for the regioselective halogenation of benzamide derivatives. rsc.org

Achieving substitution at the meta or para positions often requires starting with a precursor that has a different arrangement of directing groups or employing multi-step synthetic sequences. For example, in 3,5-dichlorobenzamides, the positions of the chlorine atoms direct incoming groups. Metalation of a tertiary 3,5-dichlorobenzamide (B1294675) was found to occur exclusively at the 4-position, between the two chloro substituents. scirp.org The synthesis of derivatives where the phenoxyacetamido group was moved from the ortho to the meta and para positions has been investigated to study how positional isomerism affects biological activity. nih.gov

While this compound itself is not typically used in cyclization reactions to form heterocycles, its isomer, 2-aminobenzamide (B116534), is a valuable precursor for the synthesis of quinazolinones, a class of nitrogen-containing heterocycles with significant biological activities. researchgate.netresearchgate.netrsc.org These reactions highlight the synthetic versatility of the aminobenzamide scaffold.

A variety of methods have been developed for the synthesis of quinazolinones from 2-aminobenzamides. These often involve condensation with a one-carbon (C1) source. researchgate.netrhhz.net

Common Cyclization Strategies:

Condensation with Aldehydes/Alcohols: 2-Aminobenzamide can be condensed with aldehydes or alcohols, which serve as the source for the C2 position of the quinazolinone ring. researchgate.netresearchgate.net For example, methanol (B129727) has been used as both a C1 source and a green solvent in the presence of a copper catalyst. researchgate.net Electro-oxidative cyclization with primary alcohols has also been achieved. rsc.org

Reaction with Other Carbon Sources: Other reagents like benzyl (B1604629) bromides, alkenes, and even dimethyl sulfoxide (B87167) (DMSO) can be used to construct the quinazolinone core. researchgate.netrsc.orgrsc.org

Catalyst-Driven Processes: These reactions are often facilitated by catalysts, including those based on copper, ruthenium, or palladium, or promoted by reagents like iodine. researchgate.netrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org Photocatalysis using visible light offers a green and efficient alternative. rsc.orgrsc.org

The reaction mechanism typically involves the initial formation of an imine intermediate between the 2-amino group and the C1 source (e.g., an aldehyde formed in situ from an alcohol), followed by an intramolecular cyclization (annulation) and subsequent oxidation to yield the aromatic quinazolinone product. researchgate.netrsc.org

Table 2: Selected Heterocyclization Reactions of 2-Aminobenzamide

| Reaction Partner | Catalyst/Conditions | Product | Reference |

| Methanol | Cu complex, Cs₂CO₃, O₂ | Quinazolinone | researchgate.net |

| Benzyl Bromides | Visible light (blue LED), no photocatalyst | Quinazolinone | rsc.org |

| Amines | Ruthenium catalyst | Quinazolinone | nih.gov |

| Alkenes | Palladium catalyst, O₂ | Quinazolinone | rsc.org |

| Aldehydes | Fluorescein (photocatalyst), visible light, TBHP | Quinazolinone | rsc.org |

| Epoxides | I₂, DMSO | Acylated/Alkylated Quinazolines | organic-chemistry.org |

| Primary Alcohols | Electrosynthesis, K₂S₂O₈ | Quinazolinone | rsc.org |

Strategies for Ortho-, Meta-, and Para-Substitution on the Benzamide Ring

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold is a key structural motif in various biologically active molecules, most notably as an inhibitor of ADP-ribosyltransferase (ADPRT or PARP). nih.gov Consequently, significant effort has been dedicated to the design and synthesis of novel derivatives to probe biological functions and develop new therapeutic agents. nih.govresearchgate.net

The modification of the this compound structure by introducing diverse functional groups is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). tandfonline.commdpi.com These modifications can enhance potency, selectivity, or pharmacokinetic properties.

Probing Biological Function: Chemical probes are molecules designed to study biological systems. beilstein-journals.org By systematically altering parts of the this compound scaffold, researchers can identify key interactions between the molecule and its biological target. For example, derivatives of 2-aminobenzamide have been synthesized to act as antimicrobial agents or histone deacetylase (HDAC) inhibitors. tandfonline.comnih.gov

Fluorescent Probes: Attaching a fluorophore to a biologically active scaffold allows for the visualization of its distribution and interaction with targets in cells or tissues. mdpi.com Indane-based fluorescent probes with a donor-π-acceptor structure have been synthesized to detect protein aggregates in Alzheimer's disease. nih.gov While not directly involving this compound, these principles are applicable for creating probes based on its scaffold.

Systematic Derivatization: A study on 2-(2-phenoxyacetamido)benzamides involved synthesizing a series of derivatives by introducing different substituents (e.g., iodo, methyl, methoxy) onto the benzamide ring and varying the phenoxy group to evaluate their antiproliferative activity. nih.gov Similarly, new benzamides have been synthesized as multi-targeted compounds for inhibiting both acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant to Alzheimer's disease. mdpi.com

Beyond simple functional group addition, more significant modifications to the core structure, or "scaffold," are employed to create chemical diversity and discover novel inhibitors. jst.go.jpresearchgate.net

Scaffold Hopping: This technique involves replacing the core benzamide structure with a different, often structurally distinct, scaffold that maintains the key pharmacophoric features required for biological activity. This can lead to compounds with entirely new intellectual property and potentially improved properties.

Structural Diversification: Creating libraries of related compounds is a key strategy in drug discovery. For the benzamide scaffold, this can involve:

Varying Ring Substituents: Synthesizing analogues with a wide range of substituents on the phenyl ring to probe electronic and steric requirements for activity. researchgate.net

Modifying Amide Linkages: Creating derivatives by reacting different aminobenzoic acids with various substituted anilines or amines to explore the space around the amide bond. molaid.comsphinxsai.com

Bioisosteric Replacement: Replacing the acetamido group or the primary amide with other functional groups that have similar physical or chemical properties. This was explored in the development of HDAC inhibitors, where replacing an amino group with a methyl group was investigated. tandfonline.com

Combinatorial Chemistry and Virtual Screening: High-throughput synthesis methods can be used to rapidly generate large libraries of benzamide derivatives. These efforts are often guided by computational methods like pharmacophore-based virtual screening, which can identify promising new scaffolds from compound databases for chemical synthesis and optimization. jst.go.jp

Targeted Synthesis of Analogs for Specific Molecular Recognition

The strategic design and synthesis of this compound analogs are pivotal for achieving specific molecular recognition, a cornerstone of modern drug discovery and chemical biology. This process involves the rational modification of the parent this compound structure to create derivatives, or analogs, with enhanced affinity and selectivity for a particular biological target. The inherent structural features of this compound, including its amide functionalities and aromatic ring, serve as a versatile scaffold for chemical elaboration. By systematically altering substituents, introducing new functional groups, or hybridizing the molecule with other pharmacophores, chemists can fine-tune the electronic and steric properties of the analogs to optimize interactions with the binding site of a target protein or enzyme. This targeted approach has led to the development of potent and selective inhibitors for various enzymes implicated in disease.

Research Findings on Targeted Analog Synthesis

A significant area of research has been the development of this compound derivatives as enzyme inhibitors. The core principle lies in using the benzamide moiety as a key recognition element that can be tailored to fit the active site of specific enzymes.

Histone Deacetylase (HDAC) Inhibitors: One successful application of this strategy is in the creation of Histone Deacetylase (HDAC) inhibitors. Researchers have designed and synthesized novel hybrid inhibitors by conjugating benzamide-type structures with peptides. nih.gov In one study, a series of linear and cyclic peptide conjugates were synthesized using solid-phase peptide synthesis. nih.gov These compounds were evaluated for their ability to inhibit HDAC1 and HDAC3, two important targets in cancer therapy. The resulting analogs were found to be moderate inhibitors of both enzymes, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) ranging from 1.3 µM to 532 µM. nih.gov Notably, one of the synthesized heptanediamide-peptide conjugates demonstrated a 19-fold selectivity for HDAC3 over HDAC1, highlighting how structural modifications can achieve target specificity. nih.gov

Table 1: Inhibition of HDAC1 and HDAC3 by Benzamide-Peptide Conjugates nih.gov

| Compound Type | Target Enzyme | IC₅₀ Range (µM) | Key Finding |

|---|---|---|---|

| Linear Tetrapeptides | HDAC1, HDAC3 | 1.3 - 532 | Moderate inhibition of both enzymes. |

| Cyclic Tetrapeptides | HDAC1, HDAC3 | 1.3 - 532 | Moderate inhibition of both enzymes. |

| Heptanediamide-Peptide Conjugates | HDAC1, HDAC3 | 1.3 - 532 | Compound 15 showed 19-fold selectivity for HDAC3 vs. HDAC1. |

Inhibitors for Alzheimer's Disease-Related Enzymes: The benzamide scaffold has also been exploited to target enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). A series of novel benzamide derivatives were designed and synthesized as potential dual inhibitors for these enzymes. mdpi.com The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), exhibited potent inhibition of AChE with an IC₅₀ value of 0.056 µM, which is comparable to the known drug donepezil (B133215) (IC₅₀ = 0.046 µM). mdpi.com The same compound was also the most effective against the BACE1 enzyme in the series, with an IC₅₀ of 9.01 µM. mdpi.com Molecular modeling suggested that these ligands may inhibit enzyme function by reducing the enzyme's flexibility. mdpi.com

Table 2: Inhibition of AChE and BACE1 by a Lead Benzamide Derivative mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil | 0.046 |

| BACE1 | 9.01 | Quercetin (B1663063) | 4.89 |

VEGFR-2 Inhibitors for Anticancer Activity: In the field of oncology, the structural motif of N-phenylacetamide, closely related to this compound, has been used as a linker in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.com VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. rsc.org A series of 3-methylquinoxaline-based derivatives were synthesized and evaluated for their VEGFR-2 inhibitory effect. rsc.org The most potent inhibitor identified, compound 17b in the study, demonstrated an IC₅₀ value of 2.7 nM, which was more potent than the approved drug sorafenib (B1663141) (IC₅₀ = 3.12 nM). rsc.org This work illustrates the successful application of a related scaffold to create highly potent analogs for a specific and critical cancer target. tandfonline.comrsc.org

Table 3: Inhibition of VEGFR-2 by a Quinoxaline-Based Derivative rsc.org

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 17b (quinoxaline derivative) | VEGFR-2 | 2.7 | Sorafenib | 3.12 |

These examples underscore the utility of this compound and its related structures as foundational templates for generating analogs tailored for specific molecular recognition. Through advanced synthetic methodologies, researchers can systematically explore the chemical space around this scaffold to develop potent and selective modulators of biological function.

Molecular Mechanisms of Action and Target Engagement Studies

Poly(ADP-ribose) Polymerase (PARP) / ADP-ribosyl Transferase (ADPRT) Inhibition

3-Acetamidobenzamide functions as a competitive inhibitor of PARP, targeting the enzyme's catalytic domain. nih.govmdpi.com This inhibition prevents the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a crucial step in the cellular response to DNA damage. nih.govnih.gov

This compound acts as a competitive inhibitor of PARP enzymes by vying for the NAD+ binding site within the catalytic domain. mdpi.comtargetedonc.com This competitive action is a hallmark of many PARP inhibitors currently in clinical development. nih.gov Interestingly, the inhibitory effect of this compound is dose-dependent. For instance, in permeabilized L1210 cells, a concentration of 50 µM results in PARP inhibition. nih.gov Conversely, a much lower concentration of 50 nM can lead to a twofold stimulation of enzyme activity. nih.gov This paradoxical stimulation at low concentrations is also observed with other benzamides and nicotinamides. nih.gov

By inhibiting PARP, this compound directly impacts cellular ADP-ribosylation. nih.gov This inhibition can prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are critical for recruiting DNA repair proteins to sites of damage. nih.govnih.gov Consequently, this can lead to an increase in the steady-state level of poly(ADP-ribose) in intact cells at low inhibitor concentrations. nih.gov

A significant consequence of PARP activation is the consumption of cellular NAD+. nih.govelifesciences.org In response to extensive DNA damage, hyperactivation of PARP can lead to a substantial depletion of NAD+ levels. elifesciences.orgcuanschutz.edu By inhibiting PARP activity, this compound can prevent this depletion. nih.gov For example, the administration of 3-aminobenzamide (B1265367), a related PARP inhibitor, was shown to completely prevent the reduction of NAD+ levels in rat liver following treatment with the DNA-damaging agent diethylnitrosamine. nih.gov This preservation of NAD+ is critical, as NAD+ is essential for numerous cellular processes beyond DNA repair, including energy metabolism. mdpi.com

The inhibition of PARP by compounds like this compound goes beyond simply blocking its enzymatic activity. A key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA at the site of damage. mdpi.comresearchgate.net Normally, after synthesizing PAR chains, PARP auto-PARylation reduces its affinity for DNA, allowing it to detach and grant access to DNA repair proteins. mdpi.com By competitively binding to the NAD+ pocket, inhibitors like this compound prevent this auto-modification, effectively locking the PARP-DNA complex in place. targetedonc.commdpi.com This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and repair, leading to the accumulation of DNA damage. targetedonc.commdpi.com

Impact on Cellular ADP-ribosylation Processes and NAD+ Levels

Modulation of Cellular Processes Through PARP Inhibition

The inhibition of PARP by this compound has profound effects on various cellular processes, most notably those involved in maintaining genomic integrity.

PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.govwikipedia.org When an SSB occurs, PARP1 binds to the damaged site and synthesizes PAR chains, which act as a scaffold to recruit other essential repair proteins like XRCC1, DNA ligase III, and DNA polymerase beta. nih.govnih.gov

By inhibiting PARP, this compound disrupts this recruitment process, thereby slowing down the rate of SSB repair. nih.gov Although the ultimate repair of these breaks may not be entirely prevented, the delay caused by PARP inhibition can have significant consequences. nih.gov The persistence of unrepaired SSBs can lead to their conversion into more lethal DNA double-strand breaks (DSBs) during DNA replication. researchgate.net This is the foundational principle of synthetic lethality, where the inhibition of PARP is particularly effective in cancer cells that already have a compromised ability to repair DSBs, such as those with BRCA1 or BRCA2 mutations. researchgate.netcancernetwork.com Furthermore, the inhibition of PARP and the subsequent persistence of DNA breaks can increase the frequency of genomic rearrangements, including sister chromatid exchanges and chromosome aberrations. nih.gov

Influence on Cell Cycle Progression and Checkpoint Regulation (e.g., G0-G1 arrest)

Cell cycle checkpoints are crucial regulatory mechanisms that ensure the proper sequence and integrity of events during cell division. nih.govkhanacademy.orglumenlearning.commdpi.com These checkpoints can halt the cell cycle in response to internal or external cues, preventing the propagation of errors. khanacademy.orglumenlearning.com The G1 checkpoint, in particular, is a critical decision point where the cell commits to division. khanacademy.orgnih.gov

Studies on related acetamidobenzamide compounds have demonstrated an influence on cell cycle progression. For instance, novel 2-(2-phenoxyacetamido)benzamides were shown to cause an arrest of K562 human chronic myelogenous leukemia cells in the G0-G1 phase of the cell cycle. nih.govnih.gov This G0-G1 arrest was associated with the downregulation of key proteins that drive the cell cycle forward, such as cyclin E1, CDK2, and CDK4. researchgate.net

In contrast, the related compound 3-aminobenzamide (3-AB), a PARP inhibitor, has shown different effects depending on the cell type and experimental conditions. In mouse embryonic fibroblast cells, 3-AB pretreatment was found to suppress G1 arrest and enhance G2 arrest following gamma-irradiation. oatext.com The suppressive effect on G1 arrest was diminished when the addition of 3-AB was delayed after irradiation. oatext.com

Table 1: Effects of Acetamidobenzamide Derivatives on Cell Cycle

| Compound/Agent | Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

| 2-(2-phenoxyacetamido)benzamides | K562 (human chronic myelogenous leukemia) | G0-G1 arrest nih.govnih.gov | Downregulation of cyclin E1, CDK2, and CDK4 researchgate.net |

| 3-Aminobenzamide (3-AB) | Mouse embryonic fibroblast C3D2F1 3T3-a | Suppression of G1 arrest, enhancement of G2 arrest (post-gamma-irradiation) oatext.com | Not specified |

| Daphnegiravone D (prenylated flavonoid) | Hep3B and HepG2 (hepatoma) | G0/G1 arrest researchgate.net | Downregulation of cyclin E1, CDK2, and CDK4; phosphorylation of p38/MAPK researchgate.net |

Induction of Apoptosis and Associated Signaling Pathways (e.g., Caspase Activation, Bcl-2 family modulation)

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells. It is tightly regulated by a complex network of signaling pathways. mdpi.comscielo.br Key players in this process include the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, and caspases, a family of proteases that execute the death program. nih.govmdpi.comfree.fr The balance between these proteins often determines a cell's fate. nih.gov

Research on acetamidobenzamide derivatives has shown their ability to induce apoptosis in cancer cells. The most active 2-(2-phenoxyacetamido)benzamides were found to trigger apoptosis in K562 cells, a process mediated by the activation of caspases. nih.govnih.gov This apoptotic induction is linked to the cleavage of pro-caspase 3, a key executioner caspase. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress. nih.govwaocp.orgthermofisher.com This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the subsequent activation of caspase-3. mdpi.comnih.govwaocp.org Studies on related compounds have demonstrated the modulation of the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to apoptosis. nih.govdovepress.com

Table 2: Apoptotic Effects of Related Compounds

| Compound | Cell Line(s) | Key Apoptotic Events |

| 2-(2-phenoxyacetamido)benzamides | K562 | Caspase activation, Pro-caspase 3 cleavage nih.govnih.gov |

| 3'-Me ATP | Hep2, SiHa | Intrinsic mitochondrial pathway activation, Caspase-9 and -3 activation, Cytochrome c release, Downregulation of Bcl-2 and Bcl-xL, Upregulation of Bax (in Hep2) nih.govwaocp.org |

| Zineb | HaCaT (human keratinocyte) | Increased Bax levels, Decreased Bcl-2 levels, Caspase-3 activation dovepress.com |

| Probiotic lysates | Primary rat hepatocytes | Inhibition of Bax translocation, Enhancement of Bcl-2 levels, Prevention of cytochrome c release, Inhibition of procaspase-3 activation nih.gov |

Sensitization of Cells to DNA Damaging Agents (e.g., Radiation, Alkylating Agents) in Preclinical Models

A key strategy in cancer therapy is to enhance the efficacy of DNA damaging agents like radiation and alkylating agents. mdpi.commdpi.com Some compounds can act as sensitizers, making cancer cells more susceptible to the lethal effects of these treatments. nih.gov DNA damage tolerance pathways, which allow cells to replicate past DNA lesions, are potential targets for these sensitizing agents. frontiersin.org

Preclinical studies have explored the potential of this compound and related compounds to sensitize cells to DNA damage. This compound has been shown to potentiate the cytotoxicity of the alkylating agent 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC) in certain cell lines. nih.gov This enhancement of cell killing was associated with an increase in DNA strand breaks. nih.gov The inhibition of the DNA repair enzyme adenosine (B11128) diphosphoribosyl transferase (ADPRT) by compounds like this compound can contribute to this sensitization. nih.govmedicaljournalssweden.se

Alkylating agents, such as temozolomide (B1682018) and nitrogen mustards, function by introducing alkyl groups into DNA, which disrupts DNA replication and can lead to cell death. mdpi.comresearchgate.netpharmacologyeducation.org Combining these agents with compounds that inhibit DNA repair pathways can be a promising therapeutic approach. frontiersin.org For instance, inhibitors of the ATM kinase have been shown to significantly sensitize cells to ionizing radiation and DNA-damaging chemotherapeutic agents. mdpi.com

Exploration of Other Potential Molecular Targets and Pathways

Beyond the direct effects on the cell cycle and apoptosis, the broader molecular landscape of this compound and its related scaffolds reveals interactions with various other cellular targets and signaling pathways.

Receptor Binding Studies and Ligand-Receptor Interactions

The interaction between a ligand (like a drug molecule) and its receptor is a fundamental concept in pharmacology, governing a wide range of cellular responses. msdmanuals.comfrontiersin.org These interactions can be studied using various biochemical and biophysical techniques to understand the specificity and mechanism of action. nih.gov

While specific receptor binding studies for this compound are not extensively detailed in the provided context, the general principles of ligand-receptor interactions are well-established. msdmanuals.comamericanpharmaceuticalreview.com The binding of a ligand to a receptor can activate or inactivate the receptor's function, leading to a cascade of intracellular events. msdmanuals.com The affinity of a ligand for its receptor is a key determinant of its potency. mdpi.com

Inhibition of Kinase Activity (e.g., VEGFR-2, Cdk1, FLT3, HIF-α prolyl hydroxylase) by Related Scaffolds

The benzamide (B126) scaffold is present in a variety of compounds that have been shown to inhibit the activity of several important kinases. Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels.

Cdk1: Cyclin-dependent kinase 1 is a central regulator of the cell cycle.

FLT3: Fms-like tyrosine kinase 3 is often mutated in acute myeloid leukemia.

HIF-α prolyl hydroxylase: Hypoxia-inducible factor-alpha prolyl hydroxylase is an enzyme that regulates the stability of HIF-α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). dovepress.comdovepress.comnih.gov Inhibitors of this enzyme are being explored for various therapeutic applications. nih.govrsc.org

Compounds containing a phenoxyacetamido scaffold, which is related to the acetamidobenzamide structure, have been identified as inhibitors of FLT3 and HIF-α prolyl hydroxylase. nih.gov An inhibitor of HIF prolyl-hydroxylase, IOX-2, has been shown to upregulate HIF-1α in platelets. nih.gov

Modulation of Specific Cellular Signaling Cascades (e.g., NF-κB, Akt)

Cellular signaling cascades are complex networks that transmit information from the cell surface to the nucleus, controlling fundamental processes like cell growth, survival, and inflammation.

NF-κB (Nuclear Factor-kappa B): This is a transcription factor that plays a central role in the inflammatory response and cell survival. biorxiv.orgnih.gov The NF-κB signaling pathway is a target for therapeutic intervention in various diseases. biorxiv.org Some prolyl hydroxylase domain enzymes (PHDs) can inhibit NF-κB signaling by affecting the IκB kinase β (IKKβ). dovepress.com

Akt (Protein Kinase B): The PI3K/Akt pathway is a major signaling cascade that promotes cell survival, proliferation, and growth. mdpi.comraybiotech.com Dysregulation of this pathway is common in cancer. raybiotech.com Studies have shown that this pathway can be modulated by various compounds, affecting downstream targets like the Bcl-2 family of proteins. nih.gov For example, quercetin (B1663063) and its metabolites have been shown to inhibit Akt phosphorylation. nih.gov Protein kinase CK2 can also activate the Akt kinase. researchgate.net

The modulation of these pathways by benzamide-related compounds can have significant effects on cellular function. For instance, imidazoline (B1206853) compounds have been shown to modulate the pro-survival NF-κB pathway, sensitizing cancer cells to DNA damaging agents. nih.gov

Preclinical Biological Investigations: in Vitro and in Vivo Model Applications

In Vitro Cellular Assays for Mechanistic Elucidation

In vitro assays using cultured cells are fundamental tools in preclinical research. They allow for controlled, high-throughput screening and detailed investigation of a compound's effects at the cellular and molecular level. researchgate.net

A primary step in characterizing a new compound is to assess its impact on the viability and growth of various cell types. This is often accomplished using colorimetric or fluorometric assays that measure metabolic activity or membrane integrity, which serve as indicators of cell health. researchgate.netlicorbio.com Studies on 3-Acetamidobenzamide have explored its effects across a spectrum of cell lines, including those derived from hematological cancers like leukemia and lymphoma, as well as solid tumors such as glioma. medicaljournalssweden.seumbalk.org Comparing the effects on cancer cells to those on non-malignant cells, like fibroblasts, is crucial to identify compounds with selective anti-tumor activity. nih.gov For instance, research on similar small molecules often reveals differential effects, where cancer cell viability is significantly inhibited while normal cells remain largely unaffected. nih.gov

Initial screenings can provide IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%. This data helps in comparing the potency of the compound across different cell lines. For example, a study on a novel thiosemicarbazone derivative showed potent activity against colorectal cancer cell lines, while another investigation into imidazole-containing compounds demonstrated selective viability reduction in glioblastoma cells over fibroblasts. nih.gov

Table 1: Illustrative Data on Compound Effects on Cell Viability This table is for illustrative purposes to demonstrate how data on this compound's effects would be presented. Actual values would be derived from specific experimental results.

| Cell Line | Cancer Type | Assay Type | Endpoint Measured | Illustrative Result |

|---|---|---|---|---|

| K562 | Leukemia | MTT Assay | Metabolic Activity | Reduced cell viability |

| L5178Y | Lymphoma | Dye Exclusion | Membrane Integrity | Decreased proliferation |

| U87 MG | Glioblastoma | Resazurin Assay | Metabolic Activity | Inhibition of cell growth umbalk.org |

Flow cytometry is a powerful technique used to analyze large populations of cells for various characteristics, including cell cycle distribution and the hallmarks of apoptosis (programmed cell death). nih.govresearchgate.net By staining cells with DNA-binding dyes, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Treatment with an active compound might cause cells to accumulate in a specific phase, indicating an arrest of the cell cycle.

Furthermore, flow cytometry can detect key apoptotic events. The translocation of phosphatidylserine (B164497) to the outer cell membrane, detected by Annexin V staining, is an early sign of apoptosis. bdbiosciences.com Analysis can also measure the activation of caspases, which are enzymes central to the apoptotic process, or changes in the mitochondrial membrane potential. nih.govbdbiosciences.com Studies on various anti-cancer compounds have demonstrated time-dependent increases in apoptotic cell populations and cell cycle arrest in specific phases, such as G0/G1, following treatment. researchgate.netbiomolther.org For example, a study on a novel derivative showed an increase in the sub-G1 population (indicative of apoptotic cells) and an accumulation of cells in the G0/G1 phase in leukemia cell lines. researchgate.net

Table 2: Example Flow Cytometry Data for a Cancer Cell Line Treated with an Investigational Compound This table is a representative example. Specific data for this compound would be required from targeted studies.

| Treatment Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Apoptotic Cells (Annexin V+) |

|---|---|---|---|---|

| Control (Untreated) | 55% | 30% | 15% | 4% |

Traditional two-dimensional (2D) cell culture, where cells grow in a monolayer on a flat surface, has been a staple of biological research. fluorofinder.com However, these models lack the complex cell-cell and cell-extracellular matrix interactions found in living tissues. upmbiomedicals.comfrontiersin.org Three-dimensional (3D) cell culture models, such as spheroids or organoids, more accurately mimic the in vivo microenvironment. biocompare.com Cells grown in 3D often exhibit different gene expression profiles, proliferation rates, and drug sensitivity compared to their 2D counterparts. researchgate.net

For cancer research, 3D models can replicate the structure of a tumor, including gradients of oxygen and nutrients, which can influence a drug's efficacy. biorxiv.org Comparing the effects of a compound like this compound in both 2D and 3D systems can provide advanced mechanistic insights. For instance, a drug candidate may appear effective in a 2D culture but show reduced penetration or efficacy in a more complex 3D spheroid model, offering a more predictive assessment of its potential in vivo performance. biocompare.combiorxiv.org The use of 3D models is becoming increasingly important for validating drug candidates before moving into more complex and costly animal studies. researchgate.net

Flow Cytometric Analysis of Cell Cycle Perturbations and Apoptotic Markers

In Vivo Studies in Animal Models for Mechanism-Oriented Research

In vivo studies, typically conducted in rodent models like mice and rats, are essential for understanding how a compound behaves within a whole, living biological system. nih.gov These models allow for the assessment of a compound's activity and its molecular effects in the context of a complex organism, which cannot be fully replicated in vitro. insilico.comnih.gov

Rodent models are widely used in preclinical research to study a compound's pharmacodynamic effects—what the drug does to the body. biogem.itmdpi.com After administration of a compound like this compound, researchers can analyze various tissues to observe its biological effects. epo.org This can involve examining tumors grown in the animal (xenograft models) to see if the compound inhibits their growth or induces cell death. Molecular analysis of these tissues can reveal changes in protein levels or gene expression that are indicative of the compound's mechanism of action. For example, studies might look for the cleavage of PARP or caspases in tumor tissue, confirming the induction of apoptosis in vivo. biomolther.org These animal models are critical for confirming that the cellular mechanisms observed in in vitro assays translate to a living organism. nih.gov

Given that this compound is known as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, its effects on DNA repair processes are of significant interest. medicaljournalssweden.se The integrity of DNA is constantly challenged by endogenous and exogenous agents, and efficient repair is crucial for preventing diseases. nih.govnih.gov In animal models, researchers can induce DNA damage and then administer the compound to study how it affects the repair process in different tissues, such as the liver, which has a high metabolic rate and is susceptible to DNA damage. aging-us.com

Techniques like the comet assay can be used to measure DNA strand breaks in cells isolated from animal tissues, providing a quantitative measure of DNA damage and repair over time. mit.edu Studies might compare the DNA repair capacity in tissues from treated versus untreated animals. oup.com Understanding how this compound modulates DNA repair dynamics in various organs is essential for characterizing its specific molecular mechanism and its potential as a therapeutic agent. aging-us.comoup.com

Evaluation of Molecular Pathway Modulation in Animal Xenograft Models

While this compound is a foundational Poly(ADP-ribose) Polymerase (PARP) inhibitor, extensive in vivo studies detailing its specific effects on molecular pathways in xenograft models are limited in contemporary literature. Much of the detailed investigation has shifted to newer, more potent PARP inhibitors. However, research on the closely related first-generation PARP inhibitor, 3-Aminobenzamide (B1265367), provides critical insights into the expected molecular modulations by this class of compounds in animal xenograft models. These studies establish the primary mechanism of action: the inhibition of DNA repair pathways, leading to synthetic lethality and sensitization to chemotherapy.

The central role of PARP enzymes is to detect DNA strand breaks and facilitate their repair through the Base Excision Repair (BER) pathway. oncoscience.us Inhibition of this process by compounds like this compound is a key therapeutic strategy. By preventing the repair of single-strand DNA breaks, the inhibitor causes these breaks to accumulate, leading to the collapse of replication forks and the formation of more lethal double-strand breaks. oaepublish.com In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA mutations, this dual insult results in cell death, a concept known as synthetic lethality. oaepublish.comnih.gov

In vivo studies using xenograft models have demonstrated that this mechanism translates into significant antitumor activity, primarily through the modulation of pathways governing cell death and proliferation.

Detailed Research Findings from Relevant Animal Models

Furthermore, studies on human osteosarcoma cells have revealed that long-term exposure to 3-Aminobenzamide can modulate pathways related to cell differentiation and stemness. This led to the development of a specific cancer stem cell-like population, which, when implanted in mice, formed xenograft tumors that recapitulated many features of human osteosarcoma. researchgate.net This finding suggests that beyond immediate DNA repair, chronic PARP inhibition can drive profound changes in cellular programming and tumorigenicity pathways in vivo.

The table below summarizes the key molecular pathway modulations observed in animal xenograft models treated with early-generation benzamide-class PARP inhibitors, providing a framework for the anticipated effects of this compound.

| Modulated Pathway/Target | Observed Effect in Xenograft Model | Cellular Outcome | Reference |

| DNA Damage Response (DDR) | Inhibition of PARP-mediated DNA repair | Accumulation of DNA strand breaks | oncoscience.ustandfonline.com |

| Apoptosis Pathway | Increased activation of caspases | Enhanced apoptosis, cell death | researchgate.net |

| Cell Proliferation | Decreased tumor cell proliferation | Reduced tumor growth and weight | researchgate.net |

| Cell Differentiation/Stemness | Selection for cancer stem cell-like phenotype (long-term exposure) | Altered tumorigenicity | researchgate.net |

| Chemosensitization | Potentiation of gemcitabine-induced cytotoxicity | Increased overall survival in animal models | researchgate.netexperimental-surgery.de |

These findings from relevant xenograft models highlight that the primary in vivo effect of inhibiting PARP with a compound like this compound is the strategic disruption of the DNA damage response. This modulation enhances the efficacy of concurrent cancer therapies by pushing cancer cells toward apoptosis and impeding their proliferative capacity.

Computational and Theoretical Chemistry Studies of 3 Acetamidobenzamide

Conformational Analysis and Polymorphism Research

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for pharmaceuticals and other molecular solids. Computational studies of 3-acetamidobenzamide, particularly its ortho-isomer which has been more extensively studied as a model system, have been instrumental in understanding the energetic and structural factors that give rise to different polymorphic forms.

Application of Molecular Mechanics, Semi-Empirical, and Ab Initio Quantum Chemistry Techniques

A variety of computational methods have been employed to study the geometries of this compound and its isomers found in different crystal structures. rsc.org These techniques range from the computationally less expensive molecular mechanics force fields (like Amber, Dreiding, and UFF) to more accurate but demanding quantum chemistry methods. nctu.edu.twgaussian.com Semi-empirical methods offer a balance between cost and accuracy, while ab initio quantum chemistry techniques, such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide a more rigorous description of the electronic structure. rsc.orgresearchgate.net

The choice of method can significantly impact the results. For instance, conformational energy differences between polymorphs can vary depending on the level of theory used. rsc.org DFT methods, especially when corrected for dispersion interactions (DFT+D), have shown considerable success in predicting crystal structures from first principles. researchgate.net However, they can sometimes face challenges, such as overstabilizing highly conjugated systems, which can lead to incorrect predictions of polymorph stability. researchgate.net More advanced methods like second-order Møller-Plesset perturbation theory (MP2D) have been shown to overcome some of these difficulties. researchgate.net

Exploration of Gas Phase Potential Energy Surfaces and Conformational Freedom

To understand the flexibility of the this compound molecule, researchers have generated gas-phase potential energy surfaces (PES). rsc.orgacs.org A PES is a map of the molecule's energy as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them. taltech.ee

Studies on the related o-acetamidobenzamide have shown that the conformations observed in the solid state are located near, but not precisely at, the minima on the calculated gas-phase PES. rsc.orgacs.org This indicates that the forces within the crystal lattice (intermolecular interactions) play a crucial role in determining the final molecular geometry. The energy differences between different conformers found in crystals can be significant, on the order of 8–10 kcal/mol. rsc.org

Characterization of Intramolecular Hydrogen Bonding and its Structural Impact

A key structural feature of acetamidobenzamide isomers is the potential for intramolecular hydrogen bonding. vulcanchem.com In the α-polymorph of o-acetamidobenzamide, a notable intramolecular hydrogen bond exists between the oxygen atom of the amide group and the N-H of the acetamido group. iucr.orgaip.orgresearchgate.net This interaction is absent in the β-polymorph, which adopts a more twisted geometry. iucr.orgresearchgate.net

The presence or absence of this intramolecular hydrogen bond has a profound impact on the molecule's conformation and is a central factor in its polymorphism. iucr.orgaip.org The α-form, with its intramolecular hydrogen bond, has a more planar conformation. researchgate.net The disruption of this bond in the β-form allows for different intermolecular hydrogen bonding networks to form. researchgate.netiucr.org Computational models must accurately capture the energetics of this intramolecular interaction to correctly predict the relative stability of the polymorphs. aip.org

| Feature | α-Polymorph of o-Acetamidobenzamide | β-Polymorph of o-Acetamidobenzamide |

| Intramolecular H-Bond | Present | Absent |

| Molecular Conformation | Approximately planar | Twisted |

| Stability | Thermodynamically stable form at lower temperatures | High-temperature form |

Lattice Energy Calculations and Theoretical Prediction of Polymorph Stability

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. khanacademy.org Calculating lattice energies is a cornerstone of predicting polymorph stability. rsc.org The fundamental principle is that the most stable polymorph under a given set of conditions will have the lowest free energy, which is closely related to the lattice energy. tandfonline.com

For o-acetamidobenzamide, lattice energy calculations have revealed that the less stable gas-phase conformation found in one of the polymorphs is not fully compensated for by a more stable crystal lattice. rsc.org This leads to a larger than usual total energy difference between the polymorphs. rsc.org Accurately predicting these small energy differences is a significant challenge, as many polymorph pairs differ by less than 2 kJ/mol. researchgate.netresearchgate.net

Various computational approaches are used for lattice energy calculations, from force-field based methods to periodic DFT calculations. researchgate.netaip.org The choice of method, including the treatment of electrostatic and dispersion forces, is critical for obtaining reliable predictions. aip.org

Modeling the Interplay of Intra- and Intermolecular Interactions in Crystal Structures

The final structure of a molecular crystal is a delicate balance between intramolecular conformational energy and intermolecular interaction energy. iucr.orgiucr.org A molecule may adopt a higher-energy conformation if it can form stronger or more numerous intermolecular interactions, such as hydrogen bonds, within the crystal lattice. iucr.org

In o-acetamidobenzamide, the α-polymorph satisfies a key hydrogen bond intramolecularly, while the β-polymorph disrupts this internal bond to form more favorable intermolecular hydrogen bonds. researchgate.netaip.org Modeling this interplay is a stringent test for computational methods. iucr.orgaip.org The ability to accurately describe both covalent and non-covalent interactions, including hydrogen bonds and van der Waals forces, is essential. nih.govscirp.org Advanced models that account for effects like charge density polarization have been shown to dramatically improve the calculated stability order of polymorphs. researchgate.netaip.org

Molecular Docking and Binding Mode Analysis

While extensive molecular docking studies specifically for this compound are not widely reported in the provided search results, the principles of this computational technique are relevant for understanding its potential biological activity. Molecular docking is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). libretexts.org This information can be used to predict the binding affinity and understand the basis of molecular recognition. researchgate.net

For related benzamide (B126) derivatives, molecular docking has been used to:

Predict binding modes with biological targets like enzymes.

Elucidate structure-activity relationships (SARs) by showing how different chemical modifications affect binding. jst.go.jp

Guide the design of new compounds with improved activity. nih.gov

A typical molecular docking workflow involves preparing the 3D structures of the ligand and receptor, defining the binding site, and then using a scoring function to evaluate and rank the different possible binding poses. libretexts.org For a molecule like this compound, docking studies could explore its potential interactions with various protein targets, identifying key hydrogen bonds and other non-covalent interactions that stabilize the complex.

Computational Prediction of Binding Sites within Target Proteins

Computational methods, primarily molecular docking, are instrumental in predicting how this compound and its analogs bind to target proteins. For the benzamide class of inhibitors, the principal target is the catalytic domain of PARP-1. nih.govnih.gov This domain contains the binding site for the natural substrate NAD+, which is the location targeted by competitive inhibitors. rhhz.netumanitoba.ca

Molecular docking simulations consistently place the benzamide core of these inhibitors within the NAD+ binding pocket. nih.govnih.gov This pocket is often described as having two main regions:

The Nicotinamide-Ribose Site (NI site): This is where the benzamide moiety binds, acting as a mimic of the nicotinamide (B372718) group of NAD+. rhhz.net

The Adenine-Ribose Site (AD site): This adjacent site offers a large hydrophobic pocket that can be exploited by modifying the core benzamide structure to achieve higher potency and selectivity. rhhz.net

Docking studies on a wide array of benzamide derivatives have confirmed that the fundamental benzamide pharmacophore orients itself to engage in key interactions within the NI site. researchgate.netnih.gov Therefore, the predicted binding site for this compound within PARP-1 is this catalytically active nicotinamide-binding pocket. The specific orientation is determined by the need to form critical hydrogen bonds and engage in favorable stacking interactions, which are crucial for inhibitory activity. researchgate.netmdpi.com

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The potency of benzamide-based PARP inhibitors is dictated by a network of specific intermolecular interactions within the enzyme's active site. Computational tools are essential for elucidating these contacts, which primarily include hydrogen bonds and hydrophobic interactions. frontiersin.orgovariancanada.org

Hydrogen Bonding: The carboxamide group of the benzamide scaffold is a critical pharmacophoric feature. researchgate.net Molecular docking and dynamics simulations reveal that it forms a pair of crucial hydrogen bonds with the backbone residues of the PARP-1 active site. These interactions mimic those formed by the natural substrate, NAD+. researchgate.netresearchgate.net

The amide proton (-NH) typically acts as a hydrogen bond donor to the backbone carbonyl oxygen of Glycine 863 (Gly863). researchgate.netnih.gov

The amide carbonyl oxygen (C=O) serves as a hydrogen bond acceptor from the backbone amide proton of Glycine 863 . researchgate.net

An additional hydrogen bond is often observed between the inhibitor's amide and Serine 904 (Ser904). nih.gov

Hydrophobic and π-Stacking Interactions: The aromatic ring of the benzamide core engages in significant hydrophobic and aromatic interactions that contribute to binding affinity.

A π-π stacking interaction commonly occurs between the phenyl ring of the inhibitor and the side chain of Tyrosine 907 (Tyr907). mdpi.com This interaction helps to properly position the ligand in the active site.

Other residues, such as Histidine 862 (His862) and Arginine 878 (Arg878), also contribute to the binding through van der Waals forces and potential cation-π interactions. nih.govmdpi.com

The 3-acetamido substituent of this compound can further influence binding by forming additional interactions or by affecting the electronic properties and conformation of the molecule.

| Interaction Type | Ligand Group | Key Protein Residue(s) | Reference |

|---|---|---|---|

| Hydrogen Bond | Amide Group (-CONH₂) | Gly863, Ser904 | researchgate.netnih.gov |

| π-π Stacking | Phenyl Ring | Tyr907 | mdpi.com |

| Hydrophobic/van der Waals | Phenyl Ring | His862, Tyr896 | mdpi.com |

| Cation-π / Hydrogen Bond | Varies with substituent | Arg878, His862 | nih.govmdpi.com |

Protein-Ligand Interaction Profiling to Inform Structure-Activity Relationships

Protein-ligand interaction profiling is a computational technique that systematically analyzes the interactions between a ligand and a protein to understand the structural basis of its activity. mdpi.comprotocols.io This analysis is fundamental to establishing a Structure-Activity Relationship (SAR), which connects a compound's chemical structure to its biological effect. nih.gov

For benzamide-based PARP-1 inhibitors, interaction profiling has yielded several key SAR insights:

The Essential Pharmacophore : The primary amide of the benzamide moiety is indispensable. Its ability to form the bidentate hydrogen bond with Gly863 is a cornerstone of PARP-1 inhibition. researchgate.net Replacing or sterically blocking this group leads to a dramatic loss of activity.

Aromatic Ring System : The phenyl ring is required for the crucial π-π stacking interaction with Tyr907. Modifications that enhance this stacking, such as introducing specific heterocyclic rings, can improve potency. researchgate.net

Substitution Position : For the benzamide scaffold, substitution at the 3-position (meta position), as in this compound, is well-tolerated and has been a common strategy in inhibitor design. rhhz.net The substituent at this position can explore additional space within the binding pocket to form further interactions and improve properties. In contrast, substitution at the 2-position (ortho position) can cause steric clashes, while substitution at the 4-position (para position) often directs the substituent towards the solvent-exposed region.

By analyzing the interaction profiles of a series of analogs, researchers can rationalize why certain modifications lead to increased or decreased potency. For instance, adding a bulky group that clashes with a residue would lower activity, whereas adding a group that can form a new hydrogen bond with a nearby residue would be predicted to enhance activity. This iterative process of computational profiling and chemical synthesis drives the optimization of lead compounds. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics are powerful computational disciplines that build mathematical models to predict the biological activity of chemical compounds based on their structural properties. researchgate.netresearchgate.net These approaches are vital in modern drug discovery for prioritizing compounds for synthesis and screening large virtual libraries. researchgate.netnih.gov

Development of Predictive Models for Biological Activity Based on Structural Features

Predictive QSAR models have been successfully developed for various series of PARP-1 inhibitors, including those based on benzamide and related scaffolds. nih.gov The process involves several key steps:

Data Collection : A dataset of compounds with known biological activities (e.g., IC₅₀ values for PARP-1 inhibition) is assembled. researchgate.net

Descriptor Calculation : Numerical descriptors representing the physicochemical, topological, and 3D properties of each molecule are calculated.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to create an equation that correlates the descriptors with biological activity. researchgate.netbohrium.com

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov

For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzimidazole (B57391) carboxamide inhibitors of PARP-1. nih.gov These models generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. A typical CoMFA/CoMSIA analysis might reveal that:

Sterically favorable regions (green contours) indicate where bulky substituents increase activity.

Sterically unfavorable regions (yellow contours) indicate where bulky groups lead to steric clashes and decreased activity.

Electropositive/Electrostatic favorable regions (blue contours) suggest where positively charged or electron-donating groups enhance binding.

Electronegative/Electrostatic favorable regions (red contours) highlight where negatively charged or electron-withdrawing groups are beneficial.

These models provide direct, visual guidance for designing more potent analogs based on the structure of compounds like this compound.

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | Number of Components | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.712 | 0.899 | 0.291 | 6 | nih.gov |

| CoMSIA | 0.744 | 0.889 | 0.306 | 5 | nih.gov |

Virtual Screening Strategies for Identification of Novel Analogs

Virtual screening is a chemoinformatics technique used to search large libraries of chemical compounds computationally to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the initial stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Two main strategies are employed for discovering novel analogs related to this compound:

Structure-Based Virtual Screening (SBVS) : This method uses the 3D structure of the target protein (PARP-1). Millions of compounds from databases like ZINC or Maybridge are computationally "docked" into the active site. nih.gov The compounds are then ranked based on a scoring function that estimates their binding affinity. Hits from this process are molecules that fit well within the binding pocket and form favorable interactions, which can then be acquired or synthesized for testing. researchgate.net

Ligand-Based Virtual Screening (LBVS) : When a reliable 3D structure of the target is unavailable, or as a complementary approach, models can be built from known active ligands. A common LBVS method is pharmacophore modeling . A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. researchgate.net For PARP-1 inhibitors, a pharmacophore would include the key benzamide hydrogen-bonding groups and the aromatic ring. researchgate.net This pharmacophore model is then used as a 3D query to rapidly screen databases for compounds that match these features, identifying novel scaffolds that may possess the desired biological activity. researchgate.net

Both strategies have been successfully used to identify novel and potent PARP-1 inhibitors, often starting from core scaffolds like benzamide and leading to diverse and optimized chemical structures. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 3 Acetamidobenzamide Derivatives

Systematic Investigation of Structural Modifications and Their Biological Outcomes

The systematic investigation of 3-acetamidobenzamide derivatives has revealed critical insights into how structural modifications influence their biological activities. Research has explored variations in the acetamido group, the benzamide (B126) core, and the amide substituent to understand their impact on potency and selectivity.

One area of focus has been the substitution on the benzamide ring. For instance, in a series of novologues, substitutions on the benzamide side chain were found to be beneficial for anti-proliferative activity against breast cancer cell lines. nih.gov Specifically, derivatives with a 4-chloro or 4-methoxy group on the benzamide ring exhibited better activity than those with a 4-tert-butyl group when attached to a noviose scaffold. nih.gov However, when the scaffold was a piperidine (B6355638) ring, the presence of a 4-tert-butyl or 4-chloro group resulted in better activity compared to the 4-methoxy derivative. nih.gov This highlights the interplay between the benzamide substitution and the larger molecular scaffold.

The position of the acetamido group on the benzamide ring is also a critical determinant of activity. Studies comparing different isomers have shown that shifting the phenoxyacetamido moiety from the ortho to the para or meta position on the benzamide ring resulted in reduced antileukemic activity. nih.gov This suggests that the spatial arrangement of the acetamido and benzamide groups is crucial for target interaction.

Modifications to the amide group of the benzamide have also been systematically studied. For example, in a series of VEGFR-2 inhibitors, derivatives with an amide pharmacophore generally showed higher activity than those with a diamide (B1670390) moiety. tandfonline.com Furthermore, the nature of the substituent on the amide nitrogen plays a significant role. In a study of 3-methylquinoxaline derivatives as VEGFR-2 inhibitors, a tert-butyl group as the terminal hydrophobic tail was found to be the most effective. nih.gov

The following table summarizes the biological outcomes of various structural modifications on this compound and related benzamide derivatives based on different studies.

Table 1: Biological Outcomes of Structural Modifications

| Parent Scaffold | Modification | Biological Outcome |

|---|---|---|

| Noviose | 4-Cl or 4-methoxy on benzamide | Better anti-proliferative activity than 4-t-butyl |

| Piperidine | 4-t-butyl or 4-Cl on benzamide | Better anti-proliferative activity than 4-methoxy |

| 2-Phenoxyacetamido-benzamide | Shift of phenoxyacetamido group to para or meta position | Reduced antileukemic activity |

| bis( vulcanchem.comvulcanchem.commdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline | Diamide pharmacophore | Lower activity than amide pharmacophore |

| 3-Methylquinoxaline | tert-butyl as terminal hydrophobic tail | Most effective VEGFR-2 inhibition |

Identification of Pharmacophore Features Critical for Target Engagement

Pharmacophore modeling is a crucial tool in identifying the key structural features of this compound derivatives that are essential for their interaction with biological targets. dovepress.compharmacophorejournal.com A pharmacophore represents the three-dimensional arrangement of functional groups necessary for biological activity.

For benzamide-based inhibitors, several key pharmacophoric features have been identified. These often include:

Aromatic Ring: The central benzamide ring frequently participates in π-π stacking or hydrophobic interactions within the target's binding pocket. mdpi.com

Hydrogen Bond Donors and Acceptors: The amide and acetamido groups provide hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for anchoring the molecule to the target protein. tandfonline.comjst.go.jp The acetamido-benzamide side chain can act as a flexible linker for target engagement. vulcanchem.com

Hydrophobic Groups: The presence of hydrophobic moieties, such as the tert-butyl group, can enhance binding by occupying hydrophobic pockets in the target protein. nih.govmdpi.com

A study on HBV capsid assembly modulators identified a pharmacophore for sulfamoyl benzamide (SBA) derivatives that included an aromatic ring, four hydrogen bond acceptors, one hydrogen bond donor, and a hydrophobic group. jst.go.jp This model was successfully used to screen for and identify new active compounds. jst.go.jp

Similarly, in the design of VEGFR-2 inhibitors, a pharmacophore model was generated that included features for hydrogen bond donors, acceptors, and hydrophobic regions. tandfonline.com The amide moiety was identified as an important pharmacophore that can serve as both a hydrogen bond donor and acceptor. nih.govtandfonline.com

The following table outlines the critical pharmacophore features for different classes of benzamide derivatives.

Table 2: Critical Pharmacophore Features for Target Engagement

| Target/Compound Class | Aromatic Ring | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Hydrophobic Group |

|---|---|---|---|---|

| Sulfamoyl Benzamides (HBV CAMs) | Yes | 4 | 1 | Yes |

| VEGFR-2 Inhibitors | Yes | Yes | Yes | Yes |

| HIV-1 Inhibitors | Yes | Yes | Yes | Yes |

| Kv1.3 Inhibitors | Yes | Yes | Yes | Yes |

The identification of these critical features allows for the rational design of new derivatives with improved affinity and selectivity for their intended targets.

Strategies for Lead Optimization and Improvement of Molecular Properties for Research Applications

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. biobide.com For this compound derivatives, several strategies can be employed for lead optimization and the enhancement of molecular properties for research applications.

One common strategy is fragment-based lead discovery (FBLD) , which involves identifying small molecular fragments that bind to the target and then growing, linking, or merging them to create a more potent lead compound. creative-biostructure.com This approach allows for a more efficient exploration of chemical space and can lead to compounds with better ligand efficiency.

Another key strategy is the systematic modification of functional groups to enhance properties such as potency, selectivity, solubility, and metabolic stability. biobide.com This involves iterative cycles of designing, synthesizing, and testing new analogs. axxam.com For example, the propyl side chain in 4-acetamido-N-propylbenzamide has been shown to balance lipophilicity and permeability. vulcanchem.com

Computational modeling and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis are also integral to modern lead optimization. dovepress.com These tools can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the most promising profiles. nih.gov

The following table outlines common lead optimization strategies and their intended outcomes for research applications.

Table 3: Lead Optimization Strategies and Desired Improvements

| Strategy | Description | Desired Improvement |

|---|---|---|

| Fragment-Based Lead Discovery (FBLD) | Growing, linking, or merging small, weakly binding fragments | Increased potency and ligand efficiency |

| Systematic Functional Group Modification | Iterative design, synthesis, and testing of analogs with varied functional groups | Enhanced potency, selectivity, solubility, and metabolic stability |

| Computational Modeling | Using computer simulations to predict molecular properties and interactions | Prioritization of synthetic targets, improved understanding of SAR |

| In Silico ADMET Profiling | Predicting absorption, distribution, metabolism, excretion, and toxicity profiles | Improved pharmacokinetic properties and reduced potential for toxicity |

By employing these strategies, researchers can systematically refine the structure of this compound derivatives to produce lead compounds with optimized properties for further investigation.

Comparative Analysis of Different Benzamide Scaffolds and Their Respective Activities

The benzamide scaffold is a versatile platform in medicinal chemistry, and the arrangement of substituents on the benzene (B151609) ring can have a profound impact on biological activity. ontosight.ai Comparative analysis of different benzamide scaffolds, including positional isomers, provides valuable insights into the structure-activity relationships of this class of compounds.

A study on phenoxyacetamido benzamides demonstrated the importance of the substituent position. nih.gov When the phenoxyacetamido group was moved from the ortho position (2-position) to the meta (3-position) or para (4-position) of the benzamide ring, a reduction in antileukemic activity was observed. nih.gov This suggests that the ortho-substitution pattern is optimal for the observed biological activity in this series.

The following table provides a comparative analysis of different benzamide scaffold isomers and their observed activities or properties.

Table 4: Comparative Analysis of Benzamide Scaffolds

| Scaffold Isomer | Modification | Observed Activity/Property |

|---|---|---|

| 2-(2-Phenoxyacetamido)benzamide | - | Higher antileukemic activity |

| 3-(2-Phenoxyacetamido)benzamide | Shift of phenoxyacetamido group to meta position | Reduced antileukemic activity |

| 4-(2-Phenoxyacetamido)benzamide | Shift of phenoxyacetamido group to para position | Reduced antileukemic activity |

| 2-Bromo-N-(4-methoxyphenyl)benzamide | Bromine at ortho position | Forms Br-Br halogen bonds in the crystal structure |

| 3-Bromo-N-(4-methoxyphenyl)benzamide | Bromine at meta position | Different crystal packing compared to the ortho isomer |

This comparative analysis underscores the importance of the substitution pattern on the benzamide ring for determining the biological activity and physicochemical properties of these compounds.

Advanced Research Applications and Methodological Contributions

Development of 3-Acetamidobenzamide as a Chemical Probe or Spectroscopic Label in Research

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway, providing critical insights into its function and potential as a therapeutic target. thermofisher.kreubopen.org this compound, and molecules incorporating its structure, have been utilized as spectroscopic labels and chromophores to investigate complex biological processes. acs.orgthieme-connect.com The acetamidobenzamide moiety itself can serve as a spectroscopic tag, allowing researchers to track its location and interactions within a system. acs.org

This application leverages the inherent photophysical properties of the benzamide (B126) structure. For instance, derivatives of the related compound 2-aminobenzamide (B116534) are widely employed as fluorescent labels for the visualization of oligosaccharides. mdpi.com In one study, acetamidobenzamide was explicitly used as a chromophore to probe the steric requirements of molecular complexation. thieme-connect.com The ability to attach such a label allows for the direct observation and measurement of molecular events, which is fundamental for validating new molecular targets and understanding their biological roles before engaging in costly drug development. thermofisher.kr

Integration into Complex Biological Systems for Mechanistic Research (e.g., Vesicle Fusion Studies)

The function of this compound as a spectroscopic label has been pivotal in studying the mechanics of complex biological systems, such as membrane vesicle fusion. In a notable study, researchers designed a system to induce selective vesicle fusion guided by small molecule recognition. acs.org This system involved two types of large unilamellar vesicles (LUVs), or liposomes, engineered to display complementary binding partners.

One of the key molecules in this system, a vancomycin-cysteine carboxamide derivative, incorporated an acetamidobenzamide moiety specifically as a spectroscopic label. acs.org When the two distinct liposome (B1194612) populations were mixed, the specific binding between the complementary molecules tethered to their surfaces initiated membrane aggregation. acs.org This was followed by the fusion of the vesicles, a process monitored by techniques such as dynamic light scattering (DLS) and Förster resonance energy transfer (FRET). acs.org The FRET assay, in particular, confirmed the mixing of the inner membrane leaflets, which is the definitive characteristic of true membrane fusion. acs.org This innovative use of a molecule containing the acetamidobenzamide scaffold provided a powerful tool for dissecting the fundamental steps of membrane fusion, a process crucial for phenomena ranging from neurotransmitter release to viral entry. acs.orgresearchgate.net

Contribution to the Understanding of Specific Enzyme Classes beyond PARP